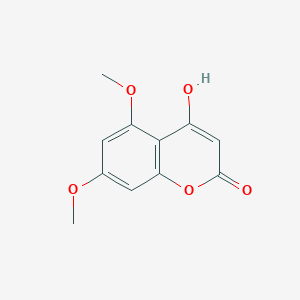

4-hydroxy-5,7-dimethoxy-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-hydroxy-5,7-dimethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-14-6-3-8(15-2)11-7(12)5-10(13)16-9(11)4-6/h3-5,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUBLNPXIPCSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CC(=O)O2)O)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715802 | |

| Record name | 4-Hydroxy-5,7-dimethoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2555-38-6 | |

| Record name | 4-Hydroxy-5,7-dimethoxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2555-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-5,7-dimethoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Hydroxy-5,7-dimethoxy-2H-chromen-2-one, commonly referred to as 5,7-dimethoxycoumarin , is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Structural Features

- Functional Groups : The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups contributes to its biological activity.

- Chromone Framework : The chromone structure is known for various pharmacological properties, making it a valuable scaffold in drug design.

Anticancer Activity

Recent studies have demonstrated the anticancer properties of 5,7-dimethoxycoumarin, particularly against melanoma and other cancer cell lines.

- Cell Cycle Arrest : Research indicates that 5,7-dimethoxycoumarin induces cell cycle arrest in the G0/G1 phase. In a study involving B16 and A375 melanoma cells, treatment with this compound resulted in significant inhibition of cell proliferation (35-72% inhibition at concentrations ranging from 100 to 500 μM) over 72 hours .

| Concentration (μM) | % Inhibition (B16) | % Inhibition (A375) |

|---|---|---|

| 100 | 35 | 0 |

| 250 | 68 | 17 |

| 500 | 72 | 41 |

- Mechanism of Action : The compound appears to decrease DNA synthesis, leading to reduced cell growth. It also influences ERK1/2 signaling pathways, which are crucial for cell proliferation .

Antimicrobial Activity

5,7-dimethoxycoumarin has also shown promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains:

- Inhibition Against Bacteria : The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 1 to 4 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Bacillus subtilis | 4 |

Lipid Lowering Effects

Another area of interest is the lipid-lowering effects observed in hepatocyte models. A derivative of the compound was found to reduce lipid droplet accumulation in oleic acid-treated Huh7 cells by up-regulating PGC1α, facilitating fat metabolism .

Other Biological Activities

The compound's derivatives have been explored for additional activities such as:

- Antioxidant Properties : Coumarins are known for their antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases.

- Neuroprotective Effects : Some studies suggest potential neuroprotective roles through modulation of neurotransmitter systems.

Study on Melanoma Cells

A significant study published in the International Journal of Oncology explored the effect of 5,7-dimethoxycoumarin on melanoma cells. The findings indicated that the compound not only inhibited cell growth but also induced phenotypic changes consistent with increased melanin production . This suggests potential applications in skin pigmentation disorders or as an adjunct therapy in melanoma treatment.

Synthesis and Structure-Activity Relationship (SAR)

Research efforts have focused on synthesizing various derivatives of coumarins to enhance their biological activity. A series of derivatives were evaluated for their binding affinities to serotonin receptors, revealing that modifications at specific positions significantly influenced their pharmacological profiles .

Scientific Research Applications

Biological Activities

Research indicates that 4-hydroxy-5,7-dimethoxy-2H-chromen-2-one exhibits several notable biological activities:

- Antimicrobial Activity : Studies suggest it possesses antibacterial and antifungal properties, making it a candidate for therapeutic applications against infections.

- Lipid Lowering Effects : The compound has been shown to reduce lipid accumulation in hepatocytes, indicating potential use in managing non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). It operates by up-regulating peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), facilitating fat catabolism .

- Antioxidant Properties : Coumarin derivatives are known for their antioxidant capabilities, which can protect cells from oxidative stress .

Antimicrobial Agent

The antimicrobial properties of this compound make it a promising candidate for developing new antibiotics or antifungal agents. Its effectiveness against various pathogens could lead to novel treatments for infectious diseases.

Hepatoprotective Agent

Research has demonstrated that the compound can significantly reduce lipid droplet formation in liver cells, suggesting its potential as a hepatoprotective agent. This application is particularly relevant for patients suffering from metabolic disorders related to fatty liver disease .

Antioxidant Supplement

Given its antioxidant properties, this compound may be utilized in dietary supplements aimed at enhancing overall health by combating oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various coumarin derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated an IC50 value that supports its potential as a therapeutic agent.

Case Study 2: Lipid Metabolism Regulation

In vitro studies using Huh7 hepatocyte cell lines showed that treatment with this compound resulted in reduced lipid droplet accumulation by enhancing mitochondrial biogenesis pathways. This finding holds promise for further research into its application in treating liver-related diseases .

Comparative Data Table

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-Hydroxy-5,7-dimethoxy-2H-chromen-2-one

- Synonyms: 4-Hydroxy-5,7-dimethoxycoumarin, 4-羟基-5,7-二甲氧基-2H-1-苯并吡喃-2-酮 .

- Molecular Formula : C₁₁H₁₀O₅

- Molecular Weight : 222.196 g/mol (exact mass: 222.052823) .

- CAS Registry : 2555-38-6

- ChemSpider ID : 19923493

Structural Features :

The compound belongs to the coumarin family, characterized by a benzopyrone scaffold. Substituents include a hydroxyl group at position 4 and methoxy groups at positions 5 and 7. This substitution pattern influences its electronic properties, solubility, and biological interactions .

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares This compound with structurally related coumarin derivatives:

Hydrogen Bonding and Crystallography

- The hydroxyl group at position 4 in the target compound facilitates hydrogen bonding, influencing crystal packing and stability. In contrast, Scoparone (6,7-dimethoxy) forms weaker intermolecular interactions due to the absence of hydroxyl groups .

- X-ray studies on 5,7-Dimethoxy-2-phenyl-4H-chromen-4-one () reveal planar chromene rings, critical for π-π stacking in biological targets .

Challenges in Derivatization

- Methylation of 4-hydroxy-5,6-dihydro-2-pyrones (related to coumarins) often leads to decomposition, as seen in . Similarly, alkylation of the target compound requires careful optimization to avoid side reactions .

Preparation Methods

General Synthetic Strategies

The synthesis of 4-hydroxy-5,7-dimethoxy-2H-chromen-2-one and related chromene derivatives is generally achieved through:

- Cyclization of substituted resorcinols with suitable carbonyl compounds

- Functional group modification (hydroxylation, methoxylation) of coumarin scaffolds

- One-pot multi-component reactions employing green or traditional catalysts

These methods are selected based on the desired substitution pattern, efficiency, and scalability.

Detailed Preparation Methods

Cyclization of Substituted Resorcinols

One of the most established routes involves the condensation of appropriately substituted resorcinols (such as 2,4-dihydroxy-6-methoxyacetophenone) with β-ketoesters or malonates under acidic or basic conditions to form the chromen-2-one core. Methoxylation is introduced either before or after cyclization, depending on the reactivity and protection strategy.

General Reaction Scheme:

One-Pot Multi-Component Reactions

Recent advances favor environmentally friendly, one-pot syntheses using multi-component reactions. For example, the condensation of resorcinol, aromatic aldehydes, and malononitrile in the presence of diethylamine or calcium hydroxide in ethanol or water yields substituted chromenes efficiently.

Example Procedure:

- Reactants: 2,4-dihydroxy-6-methoxyacetophenone, aromatic aldehyde, malononitrile

- Catalyst: Diethylamine or Ca(OH)₂

- Solvent: Ethanol or water

- Conditions: Reflux (for diethylamine) or room temperature (for Ca(OH)₂)

- Yield: Typically 80–95% for well-optimized systems

Functional Group Modification

Methoxylation and hydroxylation can be achieved by:

- Methylation of hydroxyl groups using methyl iodide (MeI) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃)

- Demethylation (if required) using boron tribromide (BBr₃) or trimethylsilyl iodide (TMSI) for selective removal of methyl groups

Example:

- Starting material: 4,7-dihydroxycoumarin

- Reagent: MeI/K₂CO₃ in acetone

- Outcome: Introduction of methoxy groups at positions 5 and 7

Comparative Data Table

| Method | Key Reagents/Catalysts | Solvent | Temp. | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pechmann Condensation | Resorcinol derivative, β-ketoester, H₂SO₄ | None/solvent-free | 80–120°C | 60–85 | Classical, scalable |

| One-pot Multi-component (Ca(OH)₂) | Resorcinol, aldehyde, malononitrile, Ca(OH)₂ | Methanol | Room temp. | 85–95 | Green, high yield, mild conditions |

| One-pot Multi-component (diethylamine) | Resorcinol, aldehyde, malononitrile, diethylamine | Ethanol | Reflux | 80–90 | Mild, efficient |

| Methylation | MeI, K₂CO₃ | Acetone | RT–50°C | 75–90 | For selective methoxylation |

| Demethylation | BBr₃ or TMSI | DCM | 0°C–RT | 70–95 | For selective demethylation |

Research Findings and Notes

- One-pot methods provide significant advantages in terms of atom economy, operational simplicity, and environmental impact.

- Catalyst selection (e.g., Ca(OH)₂, diethylamine, green heterogeneous catalysts) can be tailored for specific substitution patterns and to maximize yield.

- Methoxylation and demethylation steps allow for fine-tuning of the substitution pattern, which is critical for biological activity and solubility.

- Spectroscopic characterization (NMR, IR) is essential at each stage to confirm structural modifications, especially the presence and position of hydroxyl and methoxy groups.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-hydroxy-5,7-dimethoxy-2H-chromen-2-one, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves functionalizing coumarin derivatives. For example, methoxy groups can be introduced via alkylation of hydroxyl precursors using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). Hydroxy groups may be protected/deprotected using acetyl or benzyl groups to avoid side reactions . Evidence from related compounds (e.g., 4-(chloromethyl)-5,7-dimethyl derivatives) highlights the importance of pH control and temperature (e.g., 60–80°C) to optimize substitution patterns and minimize byproducts .

Q. Which analytical techniques are critical for characterizing structural purity and substituent positions?

- Methodology :

- NMR : and NMR in DMSO-d₆ or CDCl₃ resolve methoxy (δ ~3.8–4.0 ppm) and hydroxy protons (δ ~10–12 ppm). Coupling constants (e.g., -values) confirm substitution patterns .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for verifying methoxy and hydroxy orientations .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₁H₁₀O₅, MW 222.05) and fragmentation patterns .

Q. How does the compound’s solubility profile affect experimental design in biological assays?

- Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or ethanol. For in vitro studies, stock solutions are prepared in DMSO (<1% v/v final concentration) to avoid cytotoxicity. Solubility can be enhanced via co-solvent systems (e.g., PEG-400) or derivatization (e.g., glycosylation) .

Advanced Research Questions

Q. What challenges arise in regioselective functionalization of the coumarin scaffold, and how can they be mitigated?

- Methodology : Competing reactions at C-4 (hydroxy), C-5, and C-7 (methoxy) positions require careful control. For example:

- Electrophilic substitution : Use directing groups (e.g., nitro) to block undesired positions.

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for halogenation or alkylation .

- Protection strategies : Temporary protection of the C-4 hydroxy group (e.g., acetylation) prevents oxidation during methoxy introduction .

Q. How do structural modifications (e.g., halogenation, amino substitution) impact biological activity in cancer models?

- Methodology :

- Halogenation : Introducing Cl or Br at C-6/C-8 (via electrophilic substitution) enhances cytotoxicity by increasing lipophilicity and DNA intercalation potential. For example, chloro-derivatives show IC₅₀ values <10 µM in MCF-7 breast cancer cells .

- Amino substitution : 7-Amino analogs (synthesized via nitro reduction) exhibit improved kinase inhibition (e.g., EGFR-TK) by forming hydrogen bonds with ATP-binding pockets .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

- Methodology :

- Molecular docking (AutoDock Vina) : Models interactions with enzymes (e.g., cytochrome P450) using crystal structures (PDB IDs).

- QSAR studies : Correlate substituent electronic parameters (Hammett constants) with antioxidant activity (e.g., DPPH radical scavenging) .

- MD simulations : Assess stability of ligand-protein complexes (e.g., BSA binding) over 100-ns trajectories .

Contradictions and Limitations in Current Data

- Synthetic yields : reports decomposition during methylation of similar compounds (e.g., 4-hydroxy-5,6-dihydro-2-pyrones), suggesting side reactions (e.g., demethylation) may require alternative reagents (e.g., diazomethane vs. methyl sulfate) .

- Biological activity : While related coumarins (e.g., scoparone) show hepatoprotective effects, direct evidence for 4-hydroxy-5,7-dimethoxy derivatives is limited, necessitating further in vivo validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.